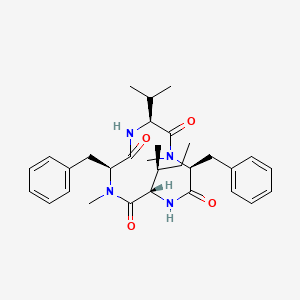
1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, also known as EPPU, is a synthetic compound that has been of interest to the scientific community due to its potential applications in the field of medicine. EPPU is a urea derivative that has been shown to have promising results in various scientific studies, particularly in the area of cancer research. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study focused on pyrimidine derivatives, including reactions with phenyl isocyanate and phenyl isothiocyanate, revealed products like 2-anilino-4-ethoxy-6-methylpyrimidine, indicating the versatility of pyrimidine in chemical synthesis (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
- Another synthesis approach produced a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, showcasing the compound's capacity for generating analgesic and antiparkinsonian activities (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008).
Pharmacological Potential
- Compounds related to "1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea" were evaluated for antiacetylcholinesterase activity, indicating their potential in treating diseases by targeting enzyme inhibition (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995).
Molecular Interactions and Analyses
- The conformational equilibrium and tautomerism of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine derivatives were studied, revealing insights into molecular sensing based on conformational changes, highlighting the importance of structural analysis in developing sensing applications (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).
Mechanistic Insights and Drug Development
- Research on compound C, a pyrazolopyrimidine derivative, showed its inhibition of vascular smooth muscle cell proliferation and migration in an AMP-activated protein kinase-independent manner, suggesting the compound's therapeutic potential in vascular diseases (K. Peyton, Yajie Yu, Benjamin Yates, Ahmad R. Shebib, Xiao-ming Liu, Hong Wang, W. Durante, 2011).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-25-15-8-6-14(7-9-15)21-18(24)22-16-12-17(20-13-19-16)23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXSQZRAQSWZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2565447.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565450.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2565453.png)


![4-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2565458.png)




